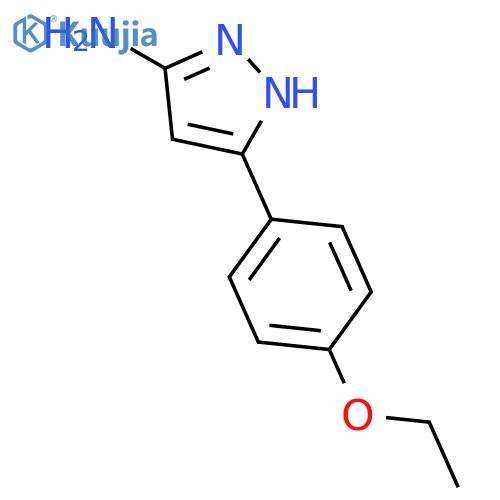

Cas no 129117-13-1 (3-(4-Ethoxyphenyl)-1H-pyrazol-5-amine)

3-(4-Ethoxyphenyl)-1H-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

-

- 5-(4-Ethoxyphenyl)-1H-pyrazol-3-amine

- 1H-Pyrazol-3-amine,5-(4-ethoxyphenyl)-(9CI)

- 3-(4-ETHOXYPHENYL)-1H-PYRAZOL-5-AMINE

- 5-(4-Ethoxy-phenyl)-2H-pyrazol-3-ylamine

- 3-(4-ethoxyphenyl)pyrazole-5-ylamine

- 5-(4-Ethoxyphenyl)-2H-pyrazol-3-ylamine

- AC1MBYWI

- ALBB-007419

- SBB018054

- SureCN4858146

- [5-(4-ethoxyphenyl)-1H-pyrazol-3-yl]amine

- SCHEMBL9736398

- FS-1614

- STK504528

- SCHEMBL4858146

- AKOS000266620

- AT26662

- MFCD12197633

- DTXSID70374482

- KLCKUJMHTNSQBS-UHFFFAOYSA-N

- EN300-1150506

- 129117-13-1

- CHEMBL4545648

- 3-(4-Ethoxyphenyl)-1H-pyrazol-5-amine, AldrichCPR

- CS-0316553

- 5-(4-Ethoxyphenyl)pyrazol-3-amine

- AKOS000193333

- 3-(4-Ethoxyphenyl)-1H-pyrazol-5-amine

-

- MDL: MFCD12197633

- インチ: InChI=1S/C11H13N3O/c1-2-15-9-5-3-8(4-6-9)10-7-11(12)14-13-10/h3-7H,2H2,1H3,(H3,12,13,14)

- InChIKey: KLCKUJMHTNSQBS-UHFFFAOYSA-N

- ほほえんだ: CCOC1=CC=C(C=C1)C2=CC(=N)NN2

計算された属性

- せいみつぶんしりょう: 203.105862047g/mol

- どういたいしつりょう: 203.105862047g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 192

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 63.9Ų

3-(4-Ethoxyphenyl)-1H-pyrazol-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E676648-50mg |

3-(4-Ethoxyphenyl)-1H-pyrazol-5-amine |

129117-13-1 | 50mg |

$ 50.00 | 2022-06-05 | ||

| abcr | AB406605-1 g |

5-(4-Ethoxyphenyl)-1H-pyrazol-3-amine |

129117-13-1 | 1g |

€169.40 | 2023-04-25 | ||

| TRC | E676648-500mg |

3-(4-Ethoxyphenyl)-1H-pyrazol-5-amine |

129117-13-1 | 500mg |

$ 115.00 | 2022-06-05 | ||

| abcr | AB406605-5 g |

5-(4-Ethoxyphenyl)-1H-pyrazol-3-amine |

129117-13-1 | 5g |

€530.60 | 2023-04-25 | ||

| Enamine | EN300-1150506-0.5g |

3-(4-ethoxyphenyl)-1H-pyrazol-5-amine |

129117-13-1 | 95% | 0.5g |

$85.0 | 2023-05-27 | |

| Enamine | EN300-1150506-2.5g |

3-(4-ethoxyphenyl)-1H-pyrazol-5-amine |

129117-13-1 | 95% | 2.5g |

$252.0 | 2023-05-27 | |

| Enamine | EN300-1150506-5.0g |

3-(4-ethoxyphenyl)-1H-pyrazol-5-amine |

129117-13-1 | 95% | 5g |

$386.0 | 2023-05-27 | |

| Fluorochem | 019538-5g |

5-(4-Ethoxyphenyl)-2H-pyrazol-3-ylamine |

129117-13-1 | 95% | 5g |

£257.00 | 2022-03-01 | |

| A2B Chem LLC | AE37791-1g |

5-(4-Ethoxy-phenyl)-2h-pyrazol-3-ylamine |

129117-13-1 | 95% | 1g |

$61.00 | 2024-04-20 | |

| A2B Chem LLC | AE37791-5g |

5-(4-Ethoxy-phenyl)-2h-pyrazol-3-ylamine |

129117-13-1 | 95% | 5g |

$212.00 | 2024-04-20 |

3-(4-Ethoxyphenyl)-1H-pyrazol-5-amine 関連文献

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869

-

L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440

-

8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

3-(4-Ethoxyphenyl)-1H-pyrazol-5-amineに関する追加情報

Comprehensive Overview of 3-(4-Ethoxyphenyl)-1H-pyrazol-5-amine (CAS No. 129117-13-1)

3-(4-Ethoxyphenyl)-1H-pyrazol-5-amine, with the CAS number 129117-13-1, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the pyrazole amine family, known for its versatile applications in drug discovery and material science. The presence of an ethoxy group at the para position of the phenyl ring enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry. Researchers are increasingly exploring its potential in designing novel therapeutic agents, particularly in the fields of anti-inflammatory and antioxidant drug development.

In recent years, the demand for pyrazole derivatives like 3-(4-Ethoxyphenyl)-1H-pyrazol-5-amine has surged due to their structural diversity and biological relevance. A growing trend in AI-driven drug discovery has further amplified interest in such compounds, as computational models predict their efficacy against various targets. For instance, questions like "How does 3-(4-Ethoxyphenyl)-1H-pyrazol-5-amine interact with enzymes?" or "What are the synthetic routes for this compound?" are frequently searched in scientific databases. These queries reflect the compound's relevance in modern medicinal chemistry and green synthesis initiatives.

The synthesis of CAS 129117-13-1 typically involves multi-step reactions, including condensation and cyclization processes. Optimizing these methods to achieve higher yields and purity is a key focus for industrial and academic labs alike. Additionally, the compound's spectroscopic properties (e.g., NMR, IR) are well-documented, aiding in its identification and quality control. With the rise of sustainable chemistry, researchers are also investigating eco-friendly catalysts and solvents for its production, aligning with global ESG (Environmental, Social, and Governance) goals.

Beyond pharmaceuticals, 3-(4-Ethoxyphenyl)-1H-pyrazol-5-amine shows promise in material science, particularly in the development of organic semiconductors and photoactive materials. Its conjugated system and electron-donating ethoxy group contribute to unique optoelectronic properties, making it a candidate for OLEDs (Organic Light-Emitting Diodes) and sensors. This dual applicability in life sciences and advanced materials underscores its interdisciplinary importance.

In conclusion, 129117-13-1 represents a compelling case study in the convergence of traditional organic synthesis and cutting-edge applications. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in addressing challenges in healthcare and renewable energy technologies. Future research may focus on scaling production, elucidating its mechanism of action, and expanding its utility in nanotechnology.

129117-13-1 (3-(4-Ethoxyphenyl)-1H-pyrazol-5-amine) 関連製品

- 1024280-80-5(2-({4-(2-Methyl-8-quinolinyl)oxyanilino}methylene)malononitrile)

- 1797534-52-1(N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-2-chloro-6-fluorobenzamide)

- 2411325-51-2((E)-N-[2-(3,4-Dihydro-2H-chromen-4-ylamino)-2-oxoethyl]-4-(dimethylamino)but-2-enamide)

- 2138118-38-2(5-chloro-4-(oxan-4-yl)pyrimidine)

- 2171626-00-7(1-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetyl)azetidine-2-carboxylic acid)

- 2172250-64-3(2-{N-benzyl-2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}acetic acid)

- 2227838-24-4((3S)-3-(3-chloro-2,6-difluorophenyl)-3-hydroxypropanoic acid)

- 1105216-15-6(N'-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-cyclopentylethanediamide)

- 1607295-16-8(4-(1-methyl-1H-pyrazol-4-yl)sulfamoylbenzene-1-sulfonyl fluoride)

- 2757951-20-3(1,4-Oxazepane-6-thiol)